molecular formula C13H7Br2ClN2O B13806084 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B13806084
M. Wt: 402.47 g/mol
InChI Key: IJNBADKYJOFURJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is a complex organic compound that features a benzoxazole ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method involves the bromination of 4-(5-chloro-1,3-benzoxazol-2-yl)aniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)phenol
  • 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid
  • 2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)benzaldehyde

Uniqueness

2,6-Dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, as mentioned above .

Properties

Molecular Formula

C13H7Br2ClN2O

Molecular Weight

402.47 g/mol

IUPAC Name

2,6-dibromo-4-(5-chloro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C13H7Br2ClN2O/c14-8-3-6(4-9(15)12(8)17)13-18-10-5-7(16)1-2-11(10)19-13/h1-5H,17H2

InChI Key

IJNBADKYJOFURJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br

Origin of Product

United States

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